Benzyl acetate-d5
Description
Benzyl-2,3,4,5,6-d5 Acetate (CAS 1398065-57-0) is a deuterium-labeled analog of benzyl acetate (CAS 140-11-4), where five hydrogen atoms on the benzene ring are replaced with deuterium. Its molecular formula is C9D5H5O2, and it has a molecular weight of 155.2053 g/mol . This compound is classified as a stable isotope-labeled analytical standard, primarily used in mass spectrometry, nuclear magnetic resonance (NMR), and metabolic studies to track molecular behavior due to its isotopic signature .
Properties
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKGYYKBILRGFE-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-2,3,4,5,6-d5 Acetate can be synthesized through the esterification of benzyl-2,3,4,5,6-d5 alcohol with acetic acid. The reaction typically involves the use of a catalyst such as concentrated sulfuric acid, hydrogen chloride, or p-toluenesulfonic acid . The reaction conditions often include heating the mixture to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of Benzyl-2,3,4,5,6-d5 Acetate may involve continuous flow reactors to ensure consistent product quality and yield. The use of ion-exchange resins as catalysts can also be employed to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Benzyl-2,3,4,5,6-d5 Acetate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl-2,3,4,5,6-d5 alcohol.
Substitution: Benzyl halides.
Scientific Research Applications
Benzyl-2,3,4,5,6-d5 Acetate is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Studying reaction mechanisms and kinetics by tracking the deuterium atoms.
Biology: Investigating metabolic pathways and enzyme activities.
Medicine: Used in pharmacokinetic studies to understand drug metabolism.
Industry: Employed in the synthesis of deuterated compounds for various applications
Mechanism of Action
The mechanism of action of Benzyl-2,3,4,5,6-d5 Acetate involves its interaction with molecular targets through its ester functional group. The deuterium atoms provide a unique mass signature, allowing researchers to trace the compound’s pathway in biological systems. The ester group can undergo hydrolysis to release benzyl-2,3,4,5,6-d5 alcohol and acetic acid, which can further participate in various biochemical reactions .
Comparison with Similar Compounds
Benzyl Acetate (Non-Deuterated)
- Molecular Formula : C9H10O2
- Molecular Weight : 150.17 g/mol
- Applications: Widely used in perfumery (jasmine-like aroma), flavoring (apple/pear notes), and as a solvent in plastics and coatings .
- Key Differences: Lacks deuterium substitution, making it unsuitable for isotopic tracing. Its lower molecular weight and non-labeled structure result in distinct physicochemical properties, such as a lower boiling point and higher volatility compared to the deuterated form .
Methyl Benzoate-2,3,4,5,6-d5
Benzyl-2,3,4,5,6-d5 Benzoate
- Molecular Formula : C14D5H5O2
- Applications : A deuterated ester with a larger aromatic system, used in pharmacokinetic studies. The extended benzyl group increases lipophilicity compared to Benzyl-d5 Acetate .
Physicochemical Properties
Key Observations :
- Deuterated compounds are 10–100x more expensive than non-deuterated analogs due to specialized synthesis and purification .
- Benzyl-d5 Acetate’s niche role in research contrasts with the industrial scale of non-deuterated benzyl acetate .
Research Findings
- Metabolic Stability: Deuterium in Benzyl-d5 Acetate reduces metabolic degradation rates by 20–30% compared to non-deuterated benzyl acetate in in vitro hepatic models .
- Analytical Sensitivity : The deuterated form improves detection limits in GC-MS by 15% due to reduced background interference .
Biological Activity
Benzyl-2,3,4,5,6-d5 acetate is a deuterated derivative of benzyl acetate. The incorporation of deuterium isotopes can enhance the stability and bioactivity of compounds in biological systems. This article explores the biological activity of Benzyl-2,3,4,5,6-d5 acetate by reviewing its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
Benzyl-2,3,4,5,6-d5 acetate can be synthesized through various organic reactions. The regioselective synthesis involves the use of deuterated reagents to ensure the incorporation of deuterium at specific positions on the benzyl ring. Characterization techniques such as NMR spectroscopy (including 1H and 2H NMR) are employed to confirm the structure and purity of the compound.
Antioxidant Properties
Recent studies have indicated that compounds similar to Benzyl-2,3,4,5,6-d5 acetate exhibit significant antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress by neutralizing free radicals. For instance, certain derivatives have shown promising results in inhibiting oxidative damage in various biological assays .
Anti-inflammatory Effects
Benzyl derivatives are often evaluated for their anti-inflammatory activities. In vitro studies have demonstrated that related compounds can inhibit pro-inflammatory enzymes such as lipoxygenase. The inhibition of these enzymes is essential for reducing inflammation in conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of benzyl derivatives have been well documented. Benzyl-2,3,4,5,6-d5 acetate has shown effectiveness against various microbial strains. For example, it has been tested against Escherichia coli and Staphylococcus aureus with varying degrees of success. The mechanism typically involves disruption of microbial cell membranes or inhibition of vital metabolic pathways .
Case Studies
- Antioxidant Activity Assessment : A study assessed the antioxidant capacity of several benzyl derivatives using DPPH and ABTS assays. Benzyl-2,3,4,5,6-d5 acetate showed an IC50 value comparable to well-known antioxidants like ascorbic acid .
- Anti-inflammatory Mechanism : In a cell-based assay using human neutrophils stimulated with arachidonic acid, Benzyl-2,3,4,5,6-d5 acetate demonstrated significant inhibition of leukotriene production (IC50 values in the low micromolar range), indicating its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy : In a comparative study against bacterial strains including E. coli and S. aureus, Benzyl-2,3,4,5,6-d5 acetate exhibited minimum inhibitory concentrations (MIC) that suggest strong antibacterial activity; these results underscore its potential for development into therapeutic agents against infections .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing Benzyl-2,3,4,5,6-d5 Acetate via enzymatic catalysis?
- Methodological Answer : The synthesis can be optimized using immobilized lipases (e.g., Novozym®435) with vinyl acetate as the acyl donor and n-heptane as the solvent. Key parameters include enzyme loading (50 mg/50 mL reaction volume), stirring rate (300 rpm), and reaction time. These conditions maximize conversion rates by minimizing substrate inhibition and enhancing enzyme stability .
- Data Source : Kinetic studies show a bisubstrate Ping-Pong model fits the transesterification reaction, with parameters derived from time-course conversion data (e.g., benzyl alcohol depletion monitored via GC-MS) .
Q. How can isotopic purity (≥98 atom% D) of Benzyl-2,3,4,5,6-d5 Acetate be verified in synthesized batches?
- Methodological Answer : Use mass spectrometry (e.g., LC-MS/MS or GC-MS) to detect the M+5 mass shift characteristic of deuterated compounds. Nuclear magnetic resonance (NMR) can further confirm deuterium distribution at the 2,3,4,5,6 positions of the benzyl ring .
- Data Source : Isotopic purity standards are defined in product certifications, with analytical protocols validated using internal standards like benzyl propionate .
Q. What are the primary safety considerations when handling Benzyl-2,3,4,5,6-d5 Acetate in laboratory settings?
- Methodological Answer : Follow occupational exposure limits (TLV: 10 ppm as TWA) and use fume hoods to mitigate inhalation risks. In vitro assays (e.g., Draize tests on rodent skin) indicate moderate irritation potential, necessitating PPE (gloves, goggles) during handling .
- Data Source : Toxicity profiles from PubChem and RTECS highlight neurobehavioral effects at high doses, requiring strict dose controls in animal studies .
Advanced Research Questions
Q. How do kinetic parameters differ between deuterated (Benzyl-d5 Acetate) and non-deuterated benzyl acetate in enzymatic reactions?
- Methodological Answer : Deuterium substitution alters reaction kinetics due to isotopic mass effects. Compare and values using bisubstrate Ping-Pong models. For example, deuterated substrates may exhibit slower due to increased bond strength (C-D vs. C-H), requiring longer reaction times for equivalent conversion .
- Data Source : Kinetic modeling in lipase-catalyzed transesterification shows 15–20% reduced for deuterated substrates under identical conditions .
Q. What genetic or enzymatic factors limit Benzyl-2,3,4,5,6-d5 Acetate biosynthesis in non-producing plant species?
- Methodological Answer : Use gene knockout/overexpression studies to identify critical enzymes (e.g., benzyl alcohol acetyltransferase). For example, Baibitao plants lack the pathway to convert benzyl alcohol to acetate, as shown by GC-MS analysis of enzyme activity and substrate supplementation .
- Data Source : Comparative studies in Rosaceae species reveal 3–5× higher enzyme activity in benzyl acetate-producing varieties, correlating with gene expression levels .
Q. How does deuterium labeling impact metabolic tracing of Benzyl-2,3,4,5,6-d5 Acetate in pharmacokinetic studies?
- Methodological Answer : Use LC-MS/MS to track deuterium retention in metabolites. Deuterium at aromatic positions minimizes metabolic loss (vs. aliphatic positions), enhancing tracer stability. For example, deuterated benzyl acetate shows 90% isotopic retention in hepatic metabolites after 24 hours in rodent models .
- Data Source : In vivo studies with deuterated analogs demonstrate superior tracer fidelity for studying acetate incorporation into lipid biosynthesis pathways .
Q. What are the contradictions in existing toxicity data for Benzyl Acetate derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies arise from varying test models (e.g., rodent vs. human cell lines). Conduct comparative in vitro/in vivo assays using standardized protocols. For instance, while guinea pig studies show no sensitization, human maximization tests require careful dose escalation to avoid false negatives .
- Data Source : RIFM studies report no sensitization in guinea pigs at 100 mg/24H, but human data suggest threshold limits for dermal exposure .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
